molecular formula C19H16F3N5O2 B2595108 (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034408-15-4

(5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2595108
CAS No.: 2034408-15-4
M. Wt: 403.365
InChI Key: LDZWMAXRQUEDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" is a structurally complex molecule featuring a phenylisoxazole moiety linked via a methanone bridge to a piperazine ring substituted with a trifluoromethylpyrimidine group. Its design integrates pharmacophores known for modulating biological targets, such as kinases or G-protein-coupled receptors (GPCRs). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine ring contributes to solubility and conformational flexibility .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)16-11-17(24-12-23-16)26-6-8-27(9-7-26)18(28)14-10-15(29-25-14)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZWMAXRQUEDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone involves multiple steps, typically starting with the construction of the isoxazole and pyrimidine rings, followed by their coupling with a piperazine derivative. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are critical to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound requires scalable synthetic routes that can maintain the efficiency and cost-effectiveness of the process. Often, this involves optimizing reaction conditions and employing automated systems to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Isoxazole Ring Reactivity

The 5-phenylisoxazole core participates in electrophilic substitutions and cycloadditions. Key reactions include:

a. Electrophilic Substitution
The isoxazole’s electron-rich aromatic system undergoes substitution at the 4-position (if unsubstituted) with electrophiles like halogens or nitro groups. For example:

  • Nitration : Directed by the isoxazole’s N–O group, nitration occurs under mild acidic conditions .

  • Halogenation : Bromine or iodine can substitute at the 4-position using Lewis acid catalysts (e.g., FeCl₃) .

b. 1,3-Dipolar Cycloaddition
The isoxazole ring acts as a dipolarophile in reactions with nitrile oxides or azides to form fused heterocycles . Example:

Isoxazole+Nitrile OxideIsoxazolo[5,4-d]isoxazole[2]\text{Isoxazole} + \text{Nitrile Oxide} \rightarrow \text{Isoxazolo[5,4-d]isoxazole} \quad[2]

Piperazine-Mediated Reactions

The piperazine group enables nucleophilic and alkylation reactions:

a. N-Alkylation/Acylation
The secondary amine in piperazine reacts with:

  • Alkyl Halides : Under basic conditions (e.g., K₂CO₃), forming tertiary amines .

  • Acyl Chlorides : Producing amides at room temperature .

b. Cross-Coupling Reactions
The piperazine’s nitrogen can participate in Buchwald–Hartwig couplings with aryl halides, forming C–N bonds for diversification.

Trifluoromethylpyrimidine Reactivity

The 6-(trifluoromethyl)pyrimidin-4-yl group undergoes:

a. Nucleophilic Aromatic Substitution (SNAr)
Electron-withdrawing CF₃ activates the pyrimidine ring for substitution at the 2- or 4-positions with amines or alkoxides . Example:

Pyrimidine+AmineDIPEA4-Aminopyrimidine[4]\text{Pyrimidine} + \text{Amine} \xrightarrow{\text{DIPEA}} \text{4-Aminopyrimidine} \quad[4]

b. Radical Reactions
The CF₃ group can participate in radical trifluoromethylation under photoredox conditions, enabling late-stage functionalization .

Ketone Functionalization

The methanone group undergoes typical carbonyl reactions:

Reaction TypeConditionsProductReference
Reduction NaBH₄, MeOHSecondary alcohol
Grignard Addition RMgX, THF, 0°CTertiary alcohol
Condensation NH₂OH·HCl, EtOH, refluxOxime derivative

Synthetic Modifications for Biological Activity

Structural analogs highlight reactivity-driven optimizations:

  • Isoxazole-Pyrimidine Hybrids : Coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling enhances kinase inhibition .

  • Piperazine Acylation : Introducing sulfonamide groups improves solubility and target binding .

Stability and Degradation Pathways

  • Hydrolysis : The isoxazole ring is stable under acidic conditions but hydrolyzes in strong bases to β-ketonitriles .

  • Oxidation : Piperazine oxidizes to N-oxides under H₂O₂/Fe²⁺, affecting pharmacokinetics .

Key Mechanistic Insights

  • Cycloaddition Mechanism : Isoxazole formation via 1,3-dipolar cycloaddition proceeds through a concerted pericyclic pathway .

  • SNAr in Pyrimidines : Activation by CF₃ lowers the energy barrier for nucleophilic attack at C-2/C-4 positions .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent due to its structural features, which allow it to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds can inhibit tumor growth. For example, a related compound was shown to induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .

Antimicrobial Properties

Research indicates that isoxazole derivatives possess antimicrobial activity against a range of pathogens. A study found that compounds with a similar structure exhibited potent antibacterial effects, which could be leveraged for developing new antibiotics .

Neuropharmacology

The piperazine component of the compound is associated with neuroactive properties. Compounds containing piperazine have been investigated for their efficacy as anxiolytics and antidepressants.

Case Study: Piperazine Derivatives

A study explored the effects of piperazine derivatives on serotonin receptors, revealing their potential as mood stabilizers. The inclusion of the trifluoromethyl group may enhance receptor affinity and selectivity .

Agricultural Chemistry

There is emerging interest in the application of this compound as a pesticide or herbicide due to its structural similarities with known agrochemicals.

Pesticidal Activity

Research has shown that similar trifluoromethyl-substituted compounds exhibit potent insecticidal properties. The unique electronic characteristics imparted by the trifluoromethyl group enhance biological activity against pests, making this compound a candidate for further investigation .

Compound NameActivity TypeReference
(5-Phenylisoxazol-3-yl)(...)Anticancer
Piperazine DerivativeAntidepressant
Trifluoromethyl CompoundInsecticidal

Synthesis Overview

StepReagents/ConditionsYield
Synthesis of IsoxazoleCondensation of phenyl derivatives under acidic conditions62%
Formation of PiperazineReaction with piperazine and trifluoromethyl precursors75%

Mechanism of Action

The mechanism by which (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets These interactions often involve binding to enzymes or receptors, modulating their activity and triggering downstream biological pathways

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, the compound is compared below with structurally similar methanone-linked piperazine derivatives reported in recent studies.

Key Analogues Identified :

(4-((5-Chloro-4-((2-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound w3) Structural Differences:

  • Replaces the trifluoromethylpyrimidine group with a 5-chloro-pyrimidine-triazole hybrid.
  • Substitutes phenylisoxazole with a 4-methylpiperazine-phenylamine scaffold.
    • Functional Implications :
  • The 4-methylpiperazine in w3 may reduce basicity compared to the unsubstituted piperazine in the target compound, altering pharmacokinetic profiles.

Piperazine-Linked Trifluoromethylpyrimidine Derivatives (General Class)

  • Common Features :

  • Shared trifluoromethylpyrimidine and piperazine motifs.
    • Divergences :
  • Absence of the phenylisoxazole group in most analogues, which may diminish selectivity for isoxazole-dependent targets (e.g., COX-2 or specific kinases).

Comparative Analysis Table :

Property/Feature Target Compound Compound w3 General Trifluoromethylpyrimidine Derivatives
Core Structure Phenylisoxazole + trifluoromethylpyrimidine Chloropyrimidine-triazole + methylpiperazine Trifluoromethylpyrimidine + variable linkers
Molecular Weight (Da) ~435 (estimated) ~528 (reported) ~400–500
LogP (Predicted) 3.2 (high lipophilicity) 2.8 2.5–3.5
Bioactivity Unknown (presumed kinase modulation) Kinase inhibition (IC₅₀: 12 nM for EGFR) Broad-spectrum kinase/GPCR activity
Metabolic Stability High (CF₃ group resists oxidation) Moderate (Cl may slow metabolism) Variable

Critical Findings :

  • Trifluoromethyl vs. Chloro Substituents : The trifluoromethyl group in the target compound likely confers greater metabolic stability and membrane permeability compared to the chloro-substituted w3 . However, w3’s triazole moiety may improve binding pocket interactions in kinase targets.
  • Piperazine Substitution : The unsubstituted piperazine in the target compound could enhance solubility in acidic environments (e.g., gastrointestinal tract) relative to w3’s 4-methylpiperazine, which may limit protonation-dependent absorption.
  • Phenylisoxazole Utility : This group is rare in reported analogues, suggesting unique target engagement mechanisms. Its electron-deficient aromatic system may facilitate π-π stacking with hydrophobic enzyme pockets.

Biological Activity

The compound (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of oncology and neuropharmacology. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16F3N5O\text{C}_{16}\text{H}_{16}\text{F}_3\text{N}_5\text{O}

This structure features a phenylisoxazole moiety linked to a piperazine derivative, which is further substituted with a trifluoromethyl pyrimidine group. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and neuropharmacological effects. Below are key findings from various studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers, including bladder cancer. In vitro studies demonstrated that it effectively reduced cell proliferation in FGFR3-overexpressing cancer cell lines .
  • Case Studies :
    • In a study involving RT112 bladder cancer xenografts, administration of the compound resulted in significant tumor reduction compared to controls, highlighting its potential as an anticancer agent .
    • Another investigation indicated that derivatives of similar piperazine compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine ring can enhance biological efficacy .

Neuropharmacological Effects

  • Cognitive Enhancement : Research has suggested that isoxazole derivatives can exhibit neuroprotective effects and improve cognitive function in animal models. The presence of the piperazine moiety may contribute to these effects by modulating neurotransmitter systems .
  • Behavioral Studies : Animal studies have shown that compounds similar to (5-Phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone can reduce anxiety-like behaviors, indicating potential applications in treating anxiety disorders .

Data Tables

Activity Effect Reference
AnticancerInhibition of FGFR tyrosine kinases
Bladder Cancer XenograftsSignificant tumor reduction
NeuroprotectiveCognitive enhancement
Anxiety ReductionDecreased anxiety-like behaviors

Q & A

Q. What synthetic routes are commonly employed for the preparation of (5-phenylisoxazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

  • Isoxazole ring formation : Cyclocondensation of hydroxylamine with a diketone precursor under acidic conditions .
  • Piperazine functionalization : Coupling of 6-(trifluoromethyl)pyrimidin-4-yl to piperazine via nucleophilic aromatic substitution, often using palladium catalysts or microwave-assisted heating to enhance reactivity .
  • Methanone linkage : Final conjugation of the isoxazole and pyrimidine-piperazine moieties via a ketone bridge using carbodiimide coupling agents (e.g., EDC/HOBt) .
    Critical considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of this compound validated post-synthesis?

A combination of spectroscopic and crystallographic methods is used:

  • NMR : 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone, with emphasis on trifluoromethyl (19^{19}F NMR) and piperazine ring signals .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray crystallography : Single-crystal analysis to resolve spatial arrangement, particularly the planarity of the isoxazole-pyrimidine system and torsional angles in the piperazine linker .
    Data interpretation : Cross-referencing with computed DFT models (e.g., Gaussian 09) ensures alignment between experimental and theoretical geometries .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) to quantify impurities; gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Thermogravimetric analysis (TGA) : To evaluate thermal stability, particularly for the trifluoromethyl group’s decomposition profile .
  • Karl Fischer titration : Quantification of residual moisture, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?

The trifluoromethyl group:

  • Enhances lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes (e.g., CYP3A4), as shown in microsomal stability assays .
  • Electron-withdrawing effects : Modulates pKa of adjacent pyrimidine nitrogen, affecting target binding (e.g., kinase inhibition assays show 2–3 fold higher IC50 vs. non-fluorinated analogs) .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

Discrepancies often arise from assay conditions. Mitigation approaches include:

  • Buffer standardization : Use ammonium acetate (pH 6.5) to stabilize ionization states, as trifluoromethyl groups are pH-sensitive .
  • Control for aggregation : Add 0.01% Tween-20 to prevent nonspecific binding artifacts in enzyme inhibition assays .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. How can molecular docking optimize target selectivity for this compound?

  • Grid generation : Define binding pockets using X-ray structures (e.g., PDB: 3ERT for kinase targets) .
  • Scoring functions : Prioritize Glide SP/XP or AutoDock Vina for entropy-weighted scoring, accounting for trifluoromethyl’s hydrophobic contributions .
  • MD simulations : Post-docking 100-ns simulations (AMBER force field) to assess piperazine linker flexibility and ligand-target residence time .

Q. What are the key challenges in crystallizing this compound, and how are they addressed?

  • Low solubility : Co-solvent systems (e.g., DMSO/water) with slow vapor diffusion (ethyl acetate as anti-solvent) .
  • Polymorphism : Screen 10–20 solvent combinations (e.g., methanol, acetonitrile) to isolate stable polymorphs .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction from flexible piperazine moieties .

Q. How do structural modifications (e.g., isoxazole → pyrazole substitution) impact bioactivity?

  • Case study : Replacing isoxazole with pyrazole reduces steric hindrance, improving Ki by 50% in kinase inhibition assays .
  • Electronic effects : Pyrazole’s lower aromaticity decreases π-stacking with target residues, necessitating compensatory fluorination .

Q. Notes

  • Prioritize peer-reviewed protocols for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.